Welcome to the BenchChem Online Store!
molecular formula C7H8N2O3 B165355 2-Methoxy-5-nitroaniline CAS No. 99-59-2

2-Methoxy-5-nitroaniline

Cat. No. B165355
M. Wt: 168.15 g/mol
InChI Key: NIPDVSLAMPAWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05393735

Procedure details

2-Methoxy-5-nitroaniline was purchased and acetylated using HOAc/Ac2O in H2O/THF according to known procedures to make 2-methoxy-5-nitroacetanilide. This was reduced using catalytic hydrogenation (PtO2, H2, EtOH) to afford 3-acetamido-4-methoxyaniline which was reacted as described in Examples 1 and 2 to yield the desired glutarimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HOAc Ac2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-methoxy-5-nitroacetanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:4]=1[NH2:5].[CH3:13][C:14](O)=[O:15].CC(OC(C)=O)=O.CCO>O.C1COCC1.O=[Pt]=O>[C:14]([NH:5][C:4]1[CH:6]=[C:7]([CH:8]=[CH:9][C:3]=1[O:2][CH3:1])[NH2:10])(=[O:15])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
HOAc Ac2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O.CC(=O)OC(=O)C
Step Three
Name
2-methoxy-5-nitroacetanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.